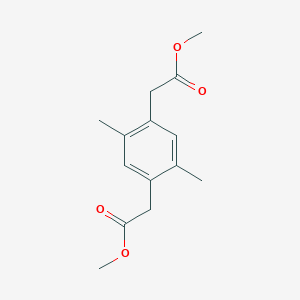
Dimethyl 2,2'-(2,5-dimethyl-1,4-phenylene)diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate is an organic compound with the molecular formula C14H18O4 It is a derivative of 1,4-benzenediacetic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate typically involves the esterification of 2,5-dimethyl-1,4-benzenediacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diacid, 2,5-dimethyl-1,4-benzenediacetic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: 2,5-Dimethyl-1,4-benzenediacetic acid.
Reduction: 2,5-Dimethyl-1,4-benzenediethanol.
Substitution: Products depend on the substituent introduced, such as 2,5-dimethyl-1,4-dinitrobenzene for nitration.
科学研究应用
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then interact with various enzymes and receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Dimethyl 2,2’-(1,4-phenylene)diacetate
- Dimethyl 2,2’-(1,3-phenylene)diacetate
- Dimethyl 2,2’-(1,2-phenylene)diacetate
Uniqueness
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate is unique due to the presence of methyl groups on the aromatic ring, which can influence its reactivity and physical properties. These methyl groups can provide steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its non-methylated counterparts.
属性
CAS 编号 |
114609-17-5 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
methyl 2-[4-(2-methoxy-2-oxoethyl)-2,5-dimethylphenyl]acetate |
InChI |
InChI=1S/C14H18O4/c1-9-5-12(8-14(16)18-4)10(2)6-11(9)7-13(15)17-3/h5-6H,7-8H2,1-4H3 |
InChI 键 |
DVILJBXRGGIODK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1CC(=O)OC)C)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)
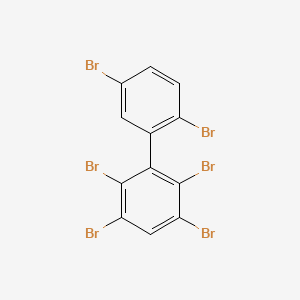
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
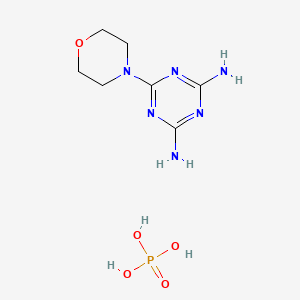
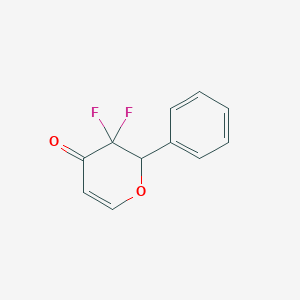
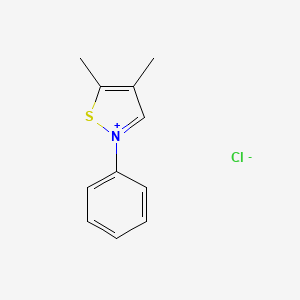
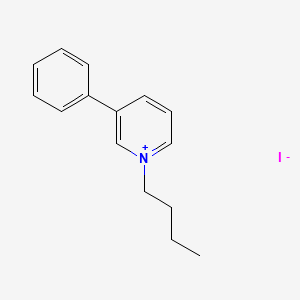
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
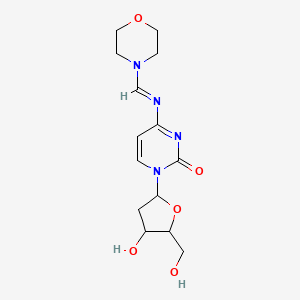
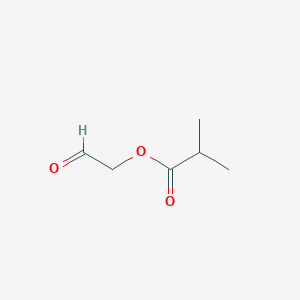
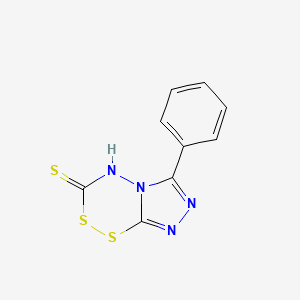
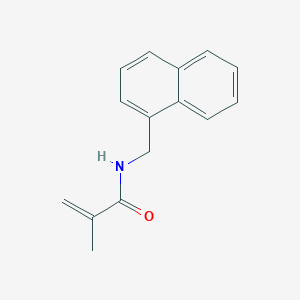
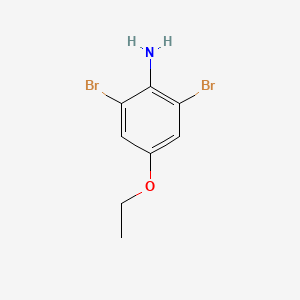
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
